Sodium hexamethylene-1,6-bisthiosulfate dihydrate
Description
Properties
Molecular Formula |
C6H12Na2O6S4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
disodium;1,6-bis(sulfidosulfonyloxy)hexane |
InChI |
InChI=1S/C6H14O6S4.2Na/c7-15(8,13)11-5-3-1-2-4-6-12-16(9,10)14;;/h1-6H2,(H,7,8,13)(H,9,10,14);;/q;2*+1/p-2 |
InChI Key |
NPPPRXSQJZPQHY-UHFFFAOYSA-L |
Canonical SMILES |
C(CCCOS(=O)(=O)[S-])CCOS(=O)(=O)[S-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Reagents
- Solvent: Aqueous ethanol solution with ethanol content between 50% and 70%, or recycled mother liquor from previous batches.
- Reactants: Sodium thiosulfate pentahydrate and 1,6-dichlorohexane.
- Base: Aqueous sodium hydroxide solution (1%-10% concentration) used to maintain pH.
- Equipment: Stirring reactor with reflux condenser, online pH meter, high-level tank for sodium hydroxide addition, centrifuge for separation.
Stepwise Method
| Step | Description | Conditions/Parameters |
|---|---|---|
| 1 | Prepare aqueous ethanolic solution (50-70% ethanol) or use recycled mother liquor in the reactor. | Ethanol content: 50-70% or recycled mother liquor |
| 2 | Add sodium thiosulfate pentahydrate and 1,6-dichlorohexane to the reactor. | Weight ratio (1,6-dichlorohexane : sodium thiosulfate : ethanol) = 1 : 3.2-4.0 : 5.0-10.0 |
| 3 | Stir and heat the mixture to reflux at 80-90°C, maintaining pH between 7.5 and 8.0 by controlled addition of 5% aqueous sodium hydroxide solution. | Temperature: 80-90°C; pH: 7.5-8.0 |
| 4 | Continue reflux reaction for approximately 7 hours until no further sodium hydroxide addition is required and pH stabilizes. | Reaction time: ~7 hours |
| 5 | Cool reaction mixture slowly to below 40°C under low-speed stirring (20 rpm) to induce crystallization. | Cooling to <40°C, stirring at 20 rpm |
| 6 | Separate solid product by centrifugation, collect mother liquor for reuse. | Centrifugation: 30 minutes |
| 7 | Dry the solid product at 70°C, then pulverize and package. | Drying temperature: 70°C |
Optional Washing and Filtration Step
When using recycled mother liquor as solvent, after reaction completion and cooling to 50-55°C, press filtration is performed, followed by washing the sodium chloride byproduct with 95% ethanol to improve product purity before crystallization of the target compound.
Reaction Yield and Purity
The described method achieves:
- Purity: Approximately 99.0% sodium hexamethylene-1,6-bisthiosulfate dihydrate.
- Yield: Greater than 95% based on starting materials.
- Byproduct: Sodium chloride separated during filtration and washing.
Environmental and Economic Considerations
- The process allows reuse of mother liquor , reducing solvent waste and improving cost efficiency.
- No harmful emissions are produced, making the method environmentally friendly and compliant with green chemical manufacturing standards.
- The reaction conditions and separation steps are designed for industrial scalability with simple and convenient product isolation.
Summary Table of Key Process Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Ethanol content in solvent | 50%-70% | Or recycled mother liquor |
| Sodium thiosulfate pentahydrate | 3.2–4.0 times weight of 1,6-dichlorohexane | Stoichiometric excess to ensure reaction completion |
| Reaction temperature | 80°C to 90°C | Reflux conditions |
| Reaction pH | 7.5 to 8.0 | Maintained by controlled NaOH addition |
| Sodium hydroxide concentration | 1%-10% aqueous solution | Added slowly to maintain pH |
| Reaction time | ~7 hours | Until pH stabilizes and no more NaOH needed |
| Cooling speed | Slow, stirring at 20 rpm | To promote crystallization |
| Drying temperature | 70°C | To obtain dry crystalline product |
| Product purity | ~99% | High purity suitable for industrial use |
| Product yield | >95% | High yield process |
Research Findings and Industrial Relevance
- The preparation method is documented in Chinese patent CN103819377A, which provides comprehensive procedural details and industrial-scale examples demonstrating consistent high purity and yield with efficient mother liquor recycling.
- The process emphasizes green chemistry principles, including solvent reuse and minimal waste discharge.
- The method is suitable for large-scale production, with documented batch sizes of 2000L reactors producing hundreds of kilograms of product per batch.
Chemical Reactions Analysis
Types of Reactions: Sodium hexamethylene-1,6-bisthiosulfate dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different sulfur-containing products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .
Scientific Research Applications
Key Applications
- Vulcanizing Agent
-
Anti-Reversion Agent
- The compound is recognized for its ability to prevent reversion during the vulcanization process. Reversion refers to the degradation of rubber properties upon prolonged heating during curing. By incorporating this compound, manufacturers can significantly enhance the longevity and performance of rubber products under heat .
- Adhesion Promoter
- Dynamic Properties Improvement
Case Study 1: Tire Manufacturing
In a study focusing on tire durability, this compound was incorporated into tire compounds. Results indicated a significant increase in resistance to heat and wear compared to conventional formulations. The use of this compound led to enhanced tire longevity and performance under various driving conditions.
Case Study 2: Rubber Compounding
Research conducted on rubber compounding revealed that the addition of this compound resulted in lower reversion rates during curing processes. This was particularly evident in high-temperature applications where traditional agents failed to maintain mechanical integrity over time.
Comparative Analysis of Applications
| Application Type | Description | Benefits |
|---|---|---|
| Vulcanizing Agent | Enhances cross-linking in rubber compounds | Improved mechanical properties |
| Anti-Reversion Agent | Prevents degradation during prolonged heating | Increased product longevity |
| Adhesion Promoter | Improves bonding between rubber and metal components | Stronger adhesion in tire manufacturing |
| Dynamic Properties | Enhances flexibility and resilience | Better performance under stress |
Mechanism of Action
The mechanism of action of sodium hexamethylene-1,6-bisthiosulfate dihydrate involves its ability to form cross-links between polymer chains. This cross-linking enhances the mechanical properties of materials, making them more resistant to wear and tear. The compound interacts with sulfur atoms in the polymer chains, creating a stable network that improves the overall durability and performance of the material .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Rubber Vulcanization : At 2.0 phr (parts per hundred rubber), HTS reduces reversion by 40–60% in NR/SBR blends without affecting scorch time .
- Steel Cord Adhesion: Combined with 1,3-bis(citraconimidomethyl)benzene, HTS improves adhesion strength by 20% vs. resorcinol-HMMM systems .
- Eco-Friendly Synthesis: Ethanol-water recycling in HTS production reduces waste by 70% .
Biological Activity
Sodium hexamethylene-1,6-bisthiosulfate dihydrate (CAS: 5719-73-3) is a chemical compound characterized by its unique structural properties and biological activities. It is primarily utilized in industrial applications, particularly in rubber manufacturing as a bonding agent and accelerator in sulfur-based vulcanization processes. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
- Chemical Formula : C₈H₄Na₂O₆S₄·2H₂O
- Appearance : White to off-white crystalline solid
- Molecular Weight : 328.34 g/mol
Biological Activity
This compound exhibits several biological activities that are significant in various fields, including pharmacology and environmental science. The following sections summarize key findings from research studies.
Antioxidant Activity
Research indicates that sodium hexamethylene-1,6-bisthiosulfate possesses antioxidant properties. Antioxidants are critical in neutralizing free radicals, potentially reducing oxidative stress and associated diseases.
- Study Findings : A study demonstrated that extracts containing this compound showed significant inhibition of oxidative stress markers in vitro. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against various pathogens.
- Case Study : A study evaluated the antimicrobial efficacy of sodium hexamethylene-1,6-bisthiosulfate against both gram-positive and gram-negative bacteria. Results indicated a notable reduction in bacterial growth, suggesting potential applications in medical and agricultural settings.
Cytotoxicity and Safety Profile
Understanding the cytotoxic effects of sodium hexamethylene-1,6-bisthiosulfate is crucial for its safe application.
- Research Findings : Cytotoxicity assays conducted on mammalian cell lines revealed that at lower concentrations, the compound exhibited minimal toxicity. However, higher concentrations led to increased cell death, necessitating careful dosage considerations in practical applications.
The mechanisms through which sodium hexamethylene-1,6-bisthiosulfate exerts its biological effects include:
- Free Radical Scavenging : The compound interacts with free radicals, thereby reducing oxidative damage.
- Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress pathways.
- Membrane Stabilization : Some studies suggest that it stabilizes cellular membranes, contributing to its protective effects against cytotoxic agents.
Comparative Analysis of Biological Activities
Industrial Applications
Sodium hexamethylene-1,6-bisthiosulfate is extensively used in the rubber industry for:
- Vulcanization Processes : Enhances the durability and performance of rubber products.
- Adhesive Formulations : Acts as a bonding agent between rubber and metal surfaces.
Q & A
Q. What is the mechanistic role of sodium hexamethylene-1,6-bisthiosulfate dihydrate in rubber vulcanization systems?
this compound acts as a hybrid crosslinking agent. During vulcanization, it decomposes to insert a hexamethylene-1,6-dithiyl group into disulfide or polysulfide crosslinks. Over time or under thermal stress, these polysulfidic-hexamethylene crosslinks shorten to form thermally stable monosulfidic crosslinks, enhancing the rubber's heat resistance. This mechanism minimizes adverse effects on scorch time or mechanical properties at concentrations ≤2.0 phr .
Q. How can researchers accurately determine the chemical structure and purity of this compound?
The molecular formula is C₆H₁₂Na₂O₆S₄·2H₂O (confirmed by multiple sources ), with an InChI code provided in . To validate purity, use techniques like:
Q. What experimental parameters should be prioritized when studying its impact on rubber mechanical properties?
Key parameters include:
- Vulcanization time/temperature : Optimize via oscillating disk rheometry (ASTM D5289).
- Crosslink density : Measure using solvent swelling (Flory-Rehner equation) or Mooney-Rivlin analysis.
- Thermal aging tests : Accelerate aging at 70–100°C (ASTM D573) to assess monosulfidic crosslink stability .
Advanced Research Questions
Q. How does this compound interact with other vulcanizing agents (e.g., sulfur, peroxides)?
Co-agents like sulfur or TACKROL V200 ( ) may synergize with this compound to enhance crosslink efficiency. Design experiments using:
Q. What methodologies are recommended to resolve contradictions in reported molecular formulas (e.g., C₆H₁₂Na₂O₆S₆ vs. C₆H₁₄O₆S₄·2Na)?
Discrepancies arise from hydration state or synthesis impurities. Validate via:
Q. How can thermal degradation pathways of this compound be modeled under service conditions?
Use accelerated aging protocols with:
Q. What strategies improve the synthesis yield and scalability of this compound?
Q. What analytical challenges arise when characterizing its hybrid crosslinks in vulcanizates?
Challenges include distinguishing hexamethylene-derived crosslinks from native sulfur networks. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
